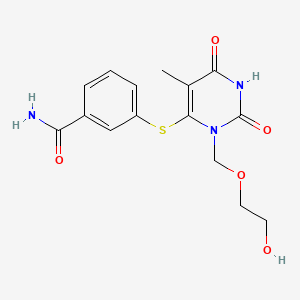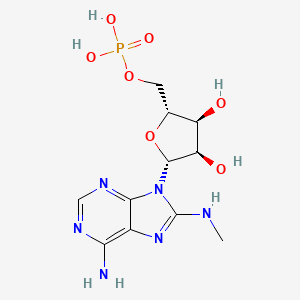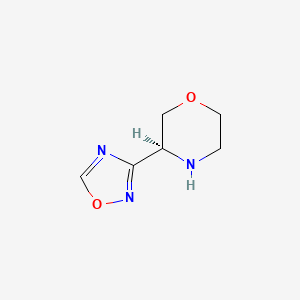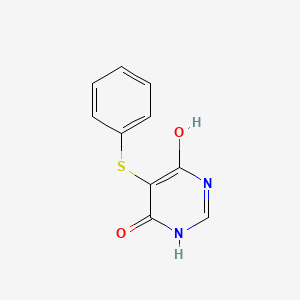
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is an organic compound with the molecular formula C10H8N2O2S It is a pyrimidinone derivative featuring a hydroxy group at the 6th position and a phenylthio group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-oxo-5-(phenylthio)pyrimidin-4(1H)-one.
Reduction: Formation of reduced derivatives of the pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-5-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.
5-(Phenylthio)pyrimidin-4(1H)-one: Lacks the hydroxy group at the 6th position.
6-Hydroxy-5-(phenylamino)pyrimidin-4(1H)-one: Contains a phenylamino group instead of a phenylthio group.
Uniqueness
6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxy and phenylthio groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
183811-08-7 |
|---|---|
Fórmula molecular |
C10H8N2O2S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Clave InChI |
HBRYVNFLHJOOTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(N=CNC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


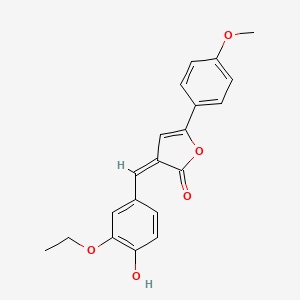
![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)
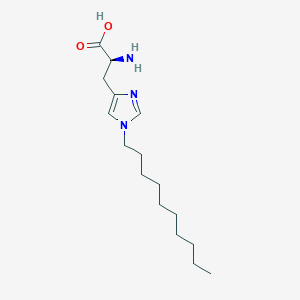
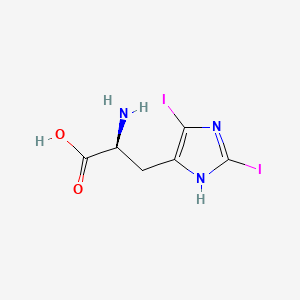
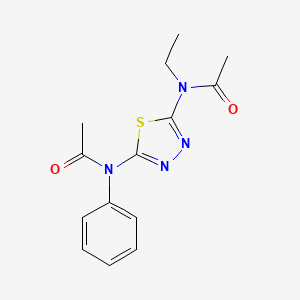
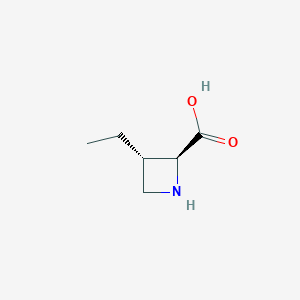
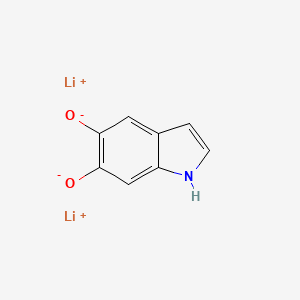
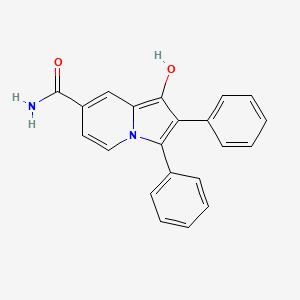
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)
